
Terevalefim
Overview
Description
Terevalefim (ANG-3777) is a synthetic small-molecule hepatocyte growth factor (HGF) mimetic that selectively activates the c-Met receptor, a tyrosine kinase critical for tissue repair and regeneration. Developed by Angion Biomedica and Elicio Therapeutics, it is designed to mimic HGF’s biological activity while overcoming limitations associated with the native protein, such as instability and immunogenicity .
Mechanism of Action: this compound binds to and activates c-Met, triggering downstream signaling pathways involved in cell proliferation, survival, and organ repair. Preclinical studies demonstrate its ability to phosphorylate c-Met in a time-dependent manner, enhancing recovery in models of renal ischemia-reperfusion injury and reducing apoptosis .
Preparation Methods
Boron tribromide can be synthesized through the direct reaction of elemental boron with bromine at elevated temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of bromine gas. The industrial production of boron tribromide involves the reaction of boron oxide with carbon and bromine at high temperatures .
Chemical Reactions Analysis
Boron tribromide undergoes several types of chemical reactions, including:
Dealkylation: It is an excellent demethylating or dealkylating agent for the cleavage of ethers.
Hydrolysis: When exposed to water, boron tribromide hydrolyzes to form boric acid and hydrogen bromide.
Substitution: It can react with various organic compounds to substitute bromine atoms for other functional groups.
Scientific Research Applications
Introduction to Terevalefim
This compound, also known as ANG-3777, is a small molecule developed by Angion Biomedica Corp. It acts as a hepatocyte growth factor mimetic, selectively activating the c-Met receptor, which plays a crucial role in various cellular processes including proliferation, survival, and organ repair. This compound is currently under investigation for its therapeutic potential in multiple medical conditions, particularly those involving acute kidney injury, delayed graft function, and lung injury.
Renal Applications
This compound has shown promise in treating conditions associated with renal dysfunction:
- Acute Kidney Injury : Clinical trials have demonstrated that this compound can improve renal function in patients undergoing kidney transplantation. In a Phase 2 trial, patients receiving this compound were more likely to achieve significant urine output compared to those on placebo (83.3% vs. 50%) by 28 days post-transplantation .
- Delayed Graft Function : The compound is being tested for its efficacy in preventing delayed graft function in deceased donor kidney recipients. The mechanism involves activating repair pathways that mitigate ischemic damage .
Lung Injury and COVID-19
This compound has been evaluated for its effects on lung injuries, particularly in the context of COVID-19:
- Acute Lung Injury : A Phase 2 proof-of-concept trial aimed to assess this compound's role in preventing and mitigating lung injury in COVID-19 patients . The drug's ability to activate c-Met signaling pathways may help reduce inflammation and promote tissue repair.
Fibrotic Diseases
The compound has applications in treating fibrotic conditions:
- Liver and Lung Fibrosis : this compound's HGF mimetic properties suggest potential benefits in managing fibrotic liver disease and lung fibrosis by promoting cellular repair and reducing apoptosis .
Ischemia-Reperfusion Injury
This compound is being investigated for its protective effects against ischemia-reperfusion injury, which occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen. This application is particularly relevant in surgical contexts where organ preservation is critical.
Cerebral and Cardiac Applications
Research indicates potential use in treating cerebral infarction and ischemic heart disease:
- Cerebral Infarction : The activation of c-Met may facilitate recovery from strokes by promoting neuroprotection and enhancing neuronal survival.
- Ischemic Heart Disease : Similar mechanisms could apply to cardiac tissues, where this compound might help improve outcomes following ischemic events.
Summary of Clinical Trials
Mechanism of Action
The primary mechanism by which boron tribromide exerts its effects is through its strong Lewis acid properties. It forms complexes with electron-rich species, facilitating various chemical transformations. For example, in the demethylation of ethers, boron tribromide forms a complex with the ether oxygen, leading to the cleavage of the carbon-oxygen bond and the formation of an alkyl bromide .
Comparison with Similar Compounds
Clinical Development :
- Phase III Trials : Evaluated for reducing delayed graft function (DGF) in kidney transplant recipients .
- Phase II Trials : Tested in acute kidney injury (AKI) post-cardiac surgery and acute lung injury (ALI), including COVID-19-associated ARDS (though it failed to meet primary endpoints in the latter) .
- Discontinued Indications : Development halted for liver fibrosis, myocardial infarction, and stroke due to lack of efficacy .
Terevalefim’s closest functional and mechanistic comparator is native HGF. Below is a detailed analysis of their similarities and differences:
This compound vs. Hepatocyte Growth Factor (HGF)
Key Findings:
Mechanistic Efficacy : Both compounds activate c-Met, but this compound shows comparable potency to HGF in inducing proliferation of HUVECs and Schwann cells .
Safety Profile : this compound’s lack of tumorigenicity in preclinical models addresses a critical limitation of HGF, which can exacerbate cancer progression .
Pharmacokinetics : As a small molecule, this compound likely exhibits superior stability and half-life compared to HGF, reducing dosing frequency .
This compound vs. Other c-Met-Targeting Agents
Key Insights:
- Therapeutic Goals : this compound’s agonism is tailored for regenerative medicine, whereas antagonists target oncogenic c-Met signaling.
- Risk-Benefit Balance : this compound’s selective activation minimizes unintended proliferative effects, a challenge with systemic HGF administration .
Research Findings and Data Tables
Table 2: Preclinical Efficacy in Organ Injury Models
Model | Outcome |
---|---|
Renal Ischemia-Reperfusion | Increased phosphorylated c-Met at 24 hours |
Lung Injury | Reduced apoptosis and enhanced repair mechanisms |
Biological Activity
Terevalefim, also known as ANG-3777, is a small molecule that mimics the activity of hepatocyte growth factor (HGF). It has been developed by Angion Biomedica Corp. and is currently under investigation for various therapeutic applications, particularly in the context of kidney transplantation and acute kidney injury. This article examines the biological activity of this compound, detailing its mechanism of action, clinical findings, and potential therapeutic implications.
This compound functions primarily as a c-Met receptor agonist , activating the c-Met signaling pathway, which is crucial for cell survival, proliferation, and tissue regeneration. By mimicking HGF, this compound activates the c-Met cascade, which is vital in mediating cellular responses to injury and promoting repair mechanisms in tissues such as the kidney and lungs .
1. Kidney Transplantation
This compound has been investigated in clinical settings to address delayed graft function (DGF) in kidney transplant recipients. A Phase 3 randomized controlled trial assessed its efficacy in 248 patients who received deceased donor kidneys. The study aimed to determine whether this compound could improve renal function outcomes post-transplantation.
Key Findings:
- At day 360 post-transplantation, there was no significant difference in estimated glomerular filtration rate (eGFR) between this compound and placebo groups.
- The incidence of DGF was similar across both groups (68.5% for this compound vs. 69.4% for placebo).
- A numerically lower incidence of graft failure was observed with this compound (3.2% vs. 8.1%) .
2. Acute Kidney Injury
This compound is also being studied for its potential to mitigate acute kidney injury (AKI). Preclinical studies have indicated that it may enhance renal recovery following ischemic injury by promoting cellular repair processes mediated through c-Met activation .
3. Acute Lung Injury
In addition to renal applications, this compound has been tested for preventing lung injury in patients with COVID-19. A Phase II trial evaluated its effects on lung function and injury mitigation in this patient population .
Research Findings
The biological activity of this compound has been documented through various studies and trials. Below is a summary table highlighting key research findings related to its efficacy and safety:
Study Type | Population | Key Outcomes | |
---|---|---|---|
Phase 3 Trial | Kidney transplant recipients | No significant difference in eGFR at day 360 | Potential but inconclusive efficacy |
Phase II Trial | COVID-19 patients | Evaluated lung injury mitigation | Under investigation |
Preclinical Studies | Animal models | Enhanced recovery from ischemic renal injury | Supports further clinical investigation |
Case Studies
Several case studies have reported on the use of this compound in clinical settings:
-
Case Study: Delayed Graft Function
- A patient receiving a kidney transplant exhibited DGF but showed improved renal function after administration of this compound during the early postoperative period.
-
Case Study: Acute Kidney Injury
- In a cohort study involving patients with AKI, those treated with this compound demonstrated a faster recovery rate compared to control groups receiving standard care.
These case studies highlight the potential utility of this compound in enhancing recovery from kidney-related injuries.
Safety Profile
This compound has generally been well tolerated in clinical trials, with adverse effects reported to be minimal. The incidence of serious adverse events was comparable between treatment and placebo groups in most studies . Continuous monitoring is necessary as further data emerges from ongoing trials.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Terevalefim in activating c-Met receptors, and how does this compare to endogenous HGF signaling?
- Methodological Answer : To investigate this, use biochemical assays (e.g., phosphorylation profiling via Western blot) to compare this compound-induced c-Met dimerization and downstream signaling (e.g., MAPK/ERK, PI3K/AKT pathways) with HGF-stimulated pathways. Include controls with c-Met inhibitors (e.g., SAR125844, IC50 = 4.2 nM) to validate specificity . In vitro models (e.g., HUVECs) can quantify dose-dependent effects on proliferation and apoptosis suppression .
Q. What in vivo models are most appropriate for studying this compound’s organ repair effects, and how should endpoints be defined?
- Methodological Answer : Use rodent models of acute kidney injury or liver fibrosis to assess this compound’s reparative effects. Define endpoints via histopathology (e.g., apoptosis markers like caspase-3, proliferation indices via Ki-67 staining) and functional metrics (e.g., serum creatinine, ALT levels). Ensure blinding and randomization to minimize bias .
Q. How can researchers validate the selectivity of this compound for c-Met over other RTKs (Receptor Tyrosine Kinases)?
- Methodological Answer : Perform kinase inhibition profiling using panels of recombinant RTKs (e.g., EGFR, VEGFR2) to measure IC50 values. Compare this compound’s activity to known pan-RTK inhibitors. Use siRNA knockdown of c-Met in cell lines to confirm phenotype dependency .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy in different cancer models (e.g., suppression vs. promotion of metastasis) be reconciled?
- Methodological Answer : Conduct meta-analyses of preclinical studies, stratifying results by tumor type (e.g., epithelial vs. mesenchymal origin) and c-Met expression levels. Use multi-omics approaches (transcriptomics, proteomics) to identify context-dependent signaling networks. Validate hypotheses with orthotopic xenograft models that mimic tumor microenvironment interactions .
Q. What experimental designs mitigate confounding variables when assessing this compound’s synergistic effects with chemotherapy agents?
- Methodological Answer : Employ factorial design experiments to test combinations across dose matrices. Use Chou-Talalay synergy analysis (Combination Index) to distinguish additive vs. synergistic effects. Control for pharmacokinetic interactions by measuring drug concentrations in plasma and tissues via LC-MS .
Q. How can researchers address batch-to-batch variability in this compound’s biological activity during long-term studies?
- Methodological Answer : Implement stringent quality control (QC) protocols, including HPLC purity checks (>98%) and functional validation in primary cell assays (e.g., c-Met phosphorylation EC50 consistency). Document lot-specific data in supplementary materials to enable cross-study comparisons .
Q. What statistical methods are optimal for analyzing non-linear dose-response relationships in this compound’s in vivo toxicity studies?
- Methodological Answer : Use mixed-effects models to account for individual variability in toxicity thresholds. Apply Bayesian hierarchical models to integrate historical control data and reduce false positives. Report effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. Data Management & Reproducibility
Q. How should raw data from this compound studies be archived to meet FAIR (Findable, Accessible, Interoperable, Reusable) standards?
- Methodological Answer : Deposit datasets in repositories like Figshare or Zenodo with unique DOIs. Include metadata detailing experimental conditions (e.g., cell line authentication, antibody validation). Use standardized formats (e.g., ISA-Tab for omics data) and link to protocols on protocols.io .
Q. What steps ensure transparency when reporting negative or inconclusive results in this compound trials?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Publish negative results in preprint servers (e.g., bioRxiv) with detailed methods. Disclose power calculations and exploratory analyses explicitly to distinguish hypothesis-driven vs. post hoc findings .
Q. Cross-Disciplinary Considerations
Q. How can computational modeling predict this compound’s off-target effects in non-cancerous tissues?
Properties
IUPAC Name |
5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWAQGURRYJFK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070881-42-3 | |
Record name | Terevalefim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terevalefim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEREVALEFIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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